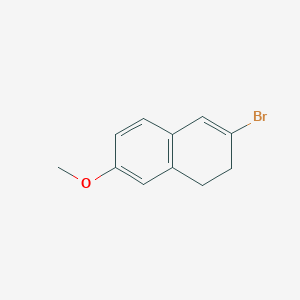

3-Bromo-7-methoxy-1,2-dihydronaphthalene

概要

説明

3-Bromo-7-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the third position and a methoxy group at the seventh position on the dihydronaphthalene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1,2-dihydronaphthalene typically involves the bromination of 7-methoxy-1,2-dihydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes classic aromatic nucleophilic substitution under specific conditions.

Example Reaction

Replacement of bromine with boronic acid via lithium-halogen exchange:

-

Reactants : tert-Butyllithium, triisopropyl borate

-

Conditions : Anhydrous Et₂O, -78°C → room temperature

-

Product : (3,4-Dihydronaphthalen-2-yl)boronic acid

Mechanism :

-

Halogen-lithium exchange generates a stabilized carbanion.

-

Quenching with triisopropyl borate forms the boronic acid derivative.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Example Product : 7-Methoxy-3-aryl-1,2-dihydronaphthalenes

Key Data :

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 3-Bromo-7-methoxy derivative | 2-Thienylboronic acid | 3-(Thienyl)-7-methoxy derivative | 85% |

Electrophilic Aromatic Substitution

The electron-rich dihydronaphthalene ring undergoes sulfonation and halogenation.

Sulfonylation

-

Reagent : Tosyl chloride (TsCl)

-

Oxidant : K₂S₂O₈

-

Product : 3-Tosyl-7-methoxy-1,2-dihydronaphthalene

Mechanistic Insight :

K₂S₂O₈ facilitates radical initiation, enabling regioselective sulfonation at position 3 .

Oxidation and Ring Contraction

Controlled oxidation leads to naphthoquinone derivatives or ring-contracted products.

Oxidation with HTIB (Hydroxytosyloxyiodobenzene) :

-

Solvent : Methanol or TFE (2,2,2-trifluoroethanol)

-

Key Factor : Solvent polarity dictates product selectivity:

Wittig Olefination

The dihydronaphthalene system undergoes olefination to form extended conjugated systems.

Example :

-

Reagent : Methyltriphenylphosphonium bromide

-

Conditions : Reflux in 1,4-dioxane

-

Product : 7-Methoxy-3-vinyl-1,2-dihydronaphthalene

Acid-Catalyzed Elimination

Dehydration under acidic conditions forms fully aromatic naphthalenes.

Procedure :

-

Acid : p-Toluenesulfonic acid (PTSA)

-

Conditions : Toluene reflux

-

Product : 3-Bromo-7-methoxynaphthalene

Radical Reactions

The bromine atom participates in atom-transfer radical cyclization (ATRC).

Example :

-

Initiator : CuBr/PMDETA

-

Substrate : Allyl ether derivatives

-

Key Advantage : High stereocontrol via radical stabilization

Biological Derivatization

Hydrazine derivatives exhibit antitumor activity, though yields are moderate:

科学的研究の応用

3-Bromo-7-methoxy-1,2-dihydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Bromo-7-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

- 3-Bromo-6-methoxy-1,2-dihydronaphthalene

- 3-Bromo-7-ethoxy-1,2-dihydronaphthalene

- 3-Chloro-7-methoxy-1,2-dihydronaphthalene

Uniqueness

3-Bromo-7-methoxy-1,2-dihydronaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for targeted research applications.

生物活性

3-Bromo-7-methoxy-1,2-dihydronaphthalene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H11BrO. The presence of a bromine atom and a methoxy group contributes to its reactivity and biological properties.

This compound is primarily studied for its interaction with microtubules, specifically its ability to inhibit tubulin polymerization. This action is crucial in cancer treatment as it disrupts mitosis in rapidly dividing cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 (Reference) | MCF-7 | 3.9 |

Mechanistic Studies

The compound's mechanism involves binding at the colchicine site on tubulin, leading to microtubule destabilization. This was evidenced by flow cytometry analyses that indicated G2/M phase arrest and subsequent apoptosis in treated cells.

Study 1: In Vitro Evaluation

In a study examining various derivatives of dihydronaphthalene compounds, this compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated that it effectively inhibited tubulin polymerization with an IC50 value below 5 µM, demonstrating its potential as an antitumor agent .

Study 2: Structural Variations

Further research explored structural modifications to enhance the biological activity of dihydronaphthalene derivatives. Modifications at the bromine or methoxy positions were found to significantly influence the compound's potency against cancer cells. The study concluded that specific substitutions could optimize the therapeutic efficacy of such compounds .

特性

IUPAC Name |

3-bromo-7-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSLKHBSPPCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469270 | |

| Record name | 3-bromo-7-methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91820-05-2 | |

| Record name | 3-bromo-7-methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。